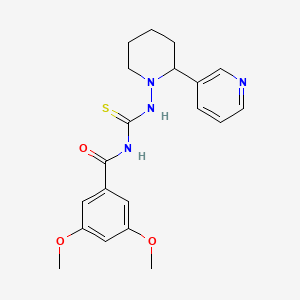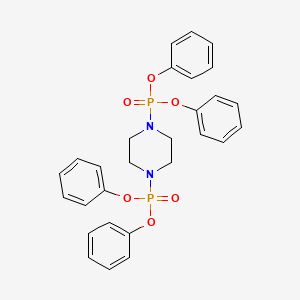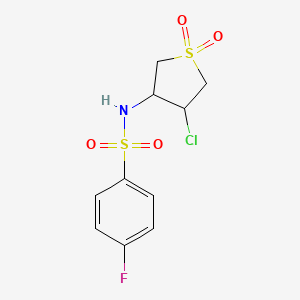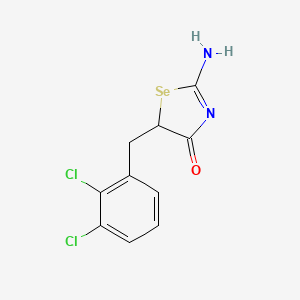
(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves the condensation of appropriate aldehydes and ketones with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE: Shares similar aromatic features but lacks the pyrimidine ring.
3-METHYLPHENYLACETONE: Contains the methylphenyl group but differs in the overall structure.
Uniqueness
5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O5/c1-11-4-3-5-13(8-11)21-18(24)14(17(23)20-19(21)25)9-12-6-7-16(26-2)15(22)10-12/h3-10,22H,1-2H3,(H,20,23,25)/b14-9- |
InChI Key |
JMJHMZKGBQBQMZ-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)O)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11078037.png)
![2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11078038.png)
![2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11078050.png)

![3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11078058.png)






![4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B11078102.png)

![N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11078122.png)
